molecular formula C23H32O5 B1614480 2a-Hydroxy Testosterone 2,17-Diacetate CAS No. 21936-08-3

2a-Hydroxy Testosterone 2,17-Diacetate

Cat. No.: B1614480
CAS No.: 21936-08-3
M. Wt: 388.5 g/mol
InChI Key: XEXPFKWHLWMBQT-JZYPGELDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2a-Hydroxy Testosterone 2,17-Diacetate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2a-Hydroxy Testosterone 2,17-Diacetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Acetylation and oxidation reactions are used to introduce the acetyloxy and oxo groups, respectively.

    Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center is crucial for the biological activity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2a-Hydroxy Testosterone 2,17-Diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2a-Hydroxy Testosterone 2,17-Diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral activities.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2a-Hydroxy Testosterone 2,17-Diacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Properties

CAS No.

21936-08-3

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

[(2R,8R,9S,10R,13S,14S,17S)-2-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H32O5/c1-13(24)27-20-12-23(4)15(11-19(20)26)5-6-16-17-7-8-21(28-14(2)25)22(17,3)10-9-18(16)23/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1

InChI Key

XEXPFKWHLWMBQT-JZYPGELDSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)OC(=O)C)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)OC(=O)C)C

Origin of Product

United States

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